Cas no 19311-38-7 (3-chlorooxolane)
3-chlorooxolane Chemical and Physical Properties
Names and Identifiers
-
- 3-Chlorotetrahydrofuran
- 3-chlorooxolane
- furan, 3-chlorotetrahydro-
- 3-Chloro-tetrahydrofuran
- 3-chlorotetrahydrofurane
- 3-chloro-tetrahydrothran
- Tetrahydrofuran,3-chloro
- DTXSID60335300
- EN300-75454
- DB-065807
- chlorotetrahydrofuran
- AM100455
- MFCD07778396
- Furan,3-chlorotetrahydro-
- N12419
- AKOS012637884
- CS-W004265
- SY185690
- BCP27963
- 3-chlorotetrahydro-furan
- 19311-38-7
- SCHEMBL1553372
- Tetrahydrofuran, 3-chloro
-
- MDL: MFCD07778396
- Inchi: 1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2
- InChI Key: FPHNWFFKQCPXPI-UHFFFAOYSA-N
- SMILES: ClC1COCC1
Computed Properties
- Exact Mass: 106.01900
- Monoisotopic Mass: 106.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.13
- Boiling Point: 151 ºC
- Flash Point: 54 ºC
- PSA: 9.23000
- LogP: 1.01410
3-chlorooxolane Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
3-chlorooxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611030-25mg |
3-chlorooxolane |
19311-38-7 | 25mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C611030-50mg |
3-chlorooxolane |
19311-38-7 | 50mg |
$ 92.00 | 2023-09-08 | ||
| TRC | C611030-250mg |
3-chlorooxolane |
19311-38-7 | 250mg |
$ 299.00 | 2023-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY185690-5g |
3-Chlorotetrahydrofuran |
19311-38-7 | >95% | 5g |
¥6400.00 | 2025-04-17 | |
| eNovation Chemicals LLC | Y0990477-5g |
3-Chlorotetrahydrofuran |
19311-38-7 | 95% | 5g |
$800 | 2024-08-02 | |
| Chemenu | CM386066-250mg |
3-Chlorotetrahydrofuran |
19311-38-7 | 95%+ | 250mg |
$120 | 2023-02-17 | |
| Chemenu | CM386066-1g |
3-Chlorotetrahydrofuran |
19311-38-7 | 95%+ | 1g |
$278 | 2023-02-17 | |
| Chemenu | CM386066-5g |
3-Chlorotetrahydrofuran |
19311-38-7 | 95%+ | 5g |
$813 | 2023-02-17 | |
| eNovation Chemicals LLC | D918096-5g |
3-Chlorotetrahydrofuran |
19311-38-7 | 95% | 5g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | D380278-10g |
3-chloro-tetrahydrofuran |
19311-38-7 | 95% | 10g |
$680 | 2024-05-24 |
3-chlorooxolane Suppliers
3-chlorooxolane Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on 3-chlorooxolane
Comprehensive Guide to 3-Chlorooxolane (CAS No. 19311-38-7): Properties, Applications, and Market Insights
3-Chlorooxolane (CAS No. 19311-38-7) is a versatile heterocyclic compound widely used in organic synthesis and pharmaceutical research. This chlorinated derivative of oxolane (tetrahydrofuran) has gained significant attention due to its unique chemical reactivity and potential applications in green chemistry processes. With the increasing demand for sustainable solvents and bio-based intermediates, 3-chlorooxolane has emerged as a compound of interest for researchers exploring eco-friendly chemical alternatives.
The molecular structure of 3-chlorooxolane features a five-membered oxygen-containing ring with a chlorine atom at the 3-position, giving it distinct polar characteristics and reactivity patterns. This structural feature makes it particularly valuable in ring-opening reactions and as a building block for more complex oxygenated compounds. Recent studies in computational chemistry have focused on understanding its conformational behavior and electronic properties, which are crucial for its applications in asymmetric synthesis.
In pharmaceutical applications, 3-chlorooxolane serves as a key intermediate for the synthesis of various bioactive molecules. Its incorporation into drug candidates has shown promise in improving pharmacokinetic properties and metabolic stability. The compound's ability to act as a polar pharmacophore has made it valuable in medicinal chemistry programs targeting CNS-active compounds and GPCR modulators. Researchers are particularly interested in its potential for creating novel therapeutic agents with improved blood-brain barrier penetration.
The industrial applications of 3-chlorooxolane extend to its use as a specialty solvent and reaction medium in various chemical processes. Its balanced polarity profile and moderate boiling point make it suitable for high-temperature reactions where conventional solvents might degrade. In the field of polymer chemistry, 3-chlorooxolane derivatives have been explored as monomers for creating functionalized polyethers with tailored properties for advanced material applications.
From a synthetic chemistry perspective, 3-chlorooxolane offers several advantages. The chlorine substituent provides an excellent handle for further functionalization, allowing chemists to create diverse molecular architectures through nucleophilic substitution or cross-coupling reactions. Recent advancements in catalytic methods have enabled more efficient transformations of 3-chlorooxolane into valuable chiral building blocks, addressing the growing demand for stereoselective synthesis in drug discovery.
The market for 3-chlorooxolane has shown steady growth, driven by increasing research activities in pharmaceutical development and fine chemicals production. Manufacturers are focusing on developing scalable synthetic routes to meet the rising demand while maintaining high purity standards. Analytical methods for quality control of 3-chlorooxolane have become more sophisticated, incorporating advanced techniques like HPLC-MS and NMR spectroscopy to ensure product consistency.
Environmental considerations have prompted research into greener production methods for 3-chlorooxolane. Recent publications highlight the development of catalytic processes that minimize waste generation and energy consumption. The compound's potential as a biodegradable intermediate aligns well with the chemical industry's shift toward sustainable practices, making it an attractive option for companies pursuing green chemistry initiatives.
Safety profiles and handling procedures for 3-chlorooxolane have been well-documented in scientific literature. While not classified as hazardous under normal conditions, proper laboratory practices should be followed when working with this compound. Storage recommendations typically suggest keeping it in airtight containers away from strong oxidizers and under controlled temperature conditions to maintain stability.
Future research directions for 3-chlorooxolane include exploring its potential in energy storage materials and as a component in ionic liquid formulations. The compound's unique combination of polarity and structural flexibility makes it a candidate for developing advanced electrolyte systems in battery technologies. Additionally, its applications in agrochemical formulations are being investigated, particularly for creating targeted delivery systems with improved environmental profiles.
For researchers and industry professionals seeking detailed technical information about 3-chlorooxolane (CAS No. 19311-38-7, numerous resources are available through scientific databases and chemical supplier catalogs. The compound continues to attract interest in both academic and industrial settings, with ongoing studies revealing new applications and synthetic utilities for this versatile oxygen heterocycle.
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